Naphtho[2,1-B]thiophene-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-B]thiophene-1-OL typically involves the construction of the thiophene ring followed by its fusion with a naphthalene ring. One common method involves the catalytic dearomatization of β-naphthols, followed by thienannulation with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization sequence . Another method includes the arylation of acrylic acid with α- and β-iodonaphthalene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-B]thiophene-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
Naphtho[2,1-B]thiophene-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Naphtho[2,1-B]thiophene-1-OL involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and material properties. In organic electronics, the compound’s conjugated π-system facilitates charge transport and light absorption, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the additional naphthalene ring.
Naphtho[1,2-b]thiophene: Another isomer with a different fusion pattern of the thiophene and naphthalene rings.
Benzo[b]naphtho[1,2-d]thiophene: A compound with an additional benzene ring fused to the thiophene-naphthalene structure
Uniqueness
Naphtho[2,1-B]thiophene-1-OL is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and as a scaffold for drug discovery.
Properties
CAS No. |
60569-00-8 |
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Molecular Formula |
C12H8OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzo[e][1]benzothiol-1-ol |
InChI |
InChI=1S/C12H8OS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,13H |
InChI Key |
BNJIPQODGVBLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CS3)O |
Origin of Product |
United States |
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